4,4'-(1,5-Pentanediyldiimino)dibenzoic acid
Overview
Description
4,4'-(1,5-Pentanediyldiimino)dibenzoic acid is a chemical compound with the molecular formula C19H22N2O4 and a molecular weight of 342.39 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-(1,5-Pentanediyldiimino)dibenzoic acid typically involves the reaction of 4-aminobenzoic acid with 1,5-diaminopentane under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the formation of the imine bonds.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,4'-(1,5-Pentanediyldiimino)dibenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Carboxylic acids and ketones are common products.
Reduction: Alcohols and amines are typically formed.
Substitution: Substituted benzene derivatives are often the result.
Scientific Research Applications
4,4'-(1,5-Pentanediyldiimino)dibenzoic acid has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Employed in the synthesis of advanced materials and polymers.
Mechanism of Action
4,4'-(1,5-Pentanediyldiimino)dibenzoic acid is similar to other compounds such as 4,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid and 4,4'-(1,3,5-triazine-2,4,6-triyl)dibenzoic acid. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific arrangement of imine bonds and its potential for diverse applications.
Comparison with Similar Compounds
4,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid
4,4'-(1,3,5-triazine-2,4,6-triyl)dibenzoic acid
4,4'-(1,4-phenylene)diimino)dibenzoic acid
This comprehensive overview provides a detailed understanding of 4,4'-(1,5-Pentanediyldiimino)dibenzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[5-(4-carboxyanilino)pentylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-18(23)14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(7-11-17)19(24)25/h4-11,20-21H,1-3,12-13H2,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFESDWYVUOFGGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCCCCCNC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700730 | |
Record name | 4,4'-(Pentane-1,5-diyldiazanediyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1081849-97-9 | |
Record name | 4,4'-(Pentane-1,5-diyldiazanediyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.